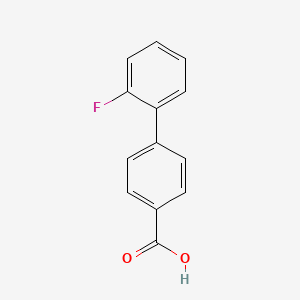

2'-Fluorobiphenyl-4-carboxylic acid

描述

Significance in Chemical Biology and Medicinal Chemistry

The biphenyl (B1667301) carboxylic acid scaffold is a recognized pharmacophore present in numerous therapeutic agents. The addition of a fluorine atom to this structure can lead to several advantageous modifications. Fluorine's high electronegativity can influence the acidity (pKa) of the carboxylic acid group, which in turn affects the compound's solubility, membrane permeability, and binding interactions with biological targets. semanticscholar.org

Biphenyl-derived carboxylic acids are key components in a variety of pharmaceuticals. For instance, Flurbiprofen (B1673479), a well-known non-steroidal anti-inflammatory drug (NSAID), features a fluorinated biphenyl core. sigmaaldrich.com It functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) which are mediators of inflammation and pain. The presence of the fluorine atom in Flurbiprofen is crucial for its potent inhibitory activity. Other examples of biphenyl carboxylic acid derivatives in medicine include Diflunisal, another NSAID, and Fenbufen, used for treating inflammation in conditions like osteoarthritis. sigmaaldrich.com

The versatility of the fluorinated biphenyl carboxylic acid structure also allows for its use as a foundational building block in the synthesis of more complex molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. sigmaaldrich.comhokudai.ac.jp

Structure

3D Structure

属性

IUPAC Name |

4-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZDWAZOKIEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351950 | |

| Record name | 2'-fluorobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-12-8 | |

| Record name | 2'-fluorobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluorobiphenyl 4 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Synthesis of Biphenyl (B1667301) Carboxylic Acid Scaffolds

The construction of the biphenyl framework is a cornerstone of organic synthesis, with numerous methods developed over the years. These methods range from classic coupling reactions to modern transition-metal-catalyzed processes, each with its own set of advantages and limitations.

Among the arsenal (B13267) of synthetic methods for forging carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool for the synthesis of biphenyl derivatives, including 2'-Fluorobiphenyl-4-carboxylic acid. nih.govlibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. libretexts.orgyoutube.com The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. libretexts.org

The synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling generally involves the reaction of an aryl halide with a fluorinated arylboronic acid or, conversely, a fluorinated aryl halide with an arylboronic acid. rsc.org For the specific synthesis of this compound, a common approach would be the coupling of 4-carboxyphenylboronic acid with 1-bromo-2-fluorobenzene (B92463) or 2-fluorophenylboronic acid with 4-bromobenzoic acid.

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, regenerating the palladium(0) catalyst and forming the biphenyl product.

Various palladium catalysts and ligands have been developed to optimize the efficiency of the Suzuki-Miyaura coupling for the synthesis of complex biphenyls. nih.gov The choice of base, solvent, and reaction temperature is also crucial for achieving high yields. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Aryl Halide | Fluorinated Arylboronic Acid | Pd(PPh3)4 | K3PO4 | Dioxane/Water | Good to Excellent |

| Fluorinated Aryl Halide | Arylboronic Acid | Pd(OAc)2/Ligand | K2CO3 | DMF | Variable |

| 4-Bromobenzoic acid | 2-Fluorophenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/Water | High |

While the Suzuki-Miyaura coupling is a dominant method, other established cross-coupling reactions have also been instrumental in the synthesis of fluorinated biphenyl compounds. rsc.org These include:

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. While it has been historically significant, it often requires harsh reaction conditions (high temperatures) and can suffer from limited substrate scope and the formation of homocoupling byproducts. rsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent and a palladium or nickel catalyst. A key advantage is the high reactivity of the organozinc species, though they are also sensitive to moisture and air. libretexts.org

Stille Coupling: This method involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. The Stille reaction is known for its tolerance of a wide range of functional groups, but the toxicity of organotin reagents is a significant drawback. libretexts.org

Hiyama Coupling: This reaction employs an organosilicon compound and a palladium catalyst. It offers an alternative to boronic acids and organotin reagents, with the advantage of being less toxic. nih.gov

| Reaction Name | Key Reactants | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Reaction | Aryl Halides | Copper | Historical significance | Harsh conditions, side reactions |

| Negishi Coupling | Organozinc, Aryl Halide | Palladium/Nickel | High reactivity | Moisture/air sensitive |

| Stille Coupling | Organotin, Aryl Halide | Palladium | High functional group tolerance | Toxicity of tin reagents |

| Hiyama Coupling | Organosilicon, Aryl Halide | Palladium | Low toxicity | Slower reaction rates |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Analogues

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. researchgate.net For the synthesis of this compound analogues, several sustainable strategies can be implemented:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a key aspect of green synthesis. nih.gov For Suzuki-Miyaura reactions, using aqueous solvent systems is a common practice. acs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption compared to conventional heating methods. nih.govnih.gov

Catalysis: The use of highly efficient and recyclable catalysts is central to green chemistry. Research is ongoing to develop more robust palladium catalysts for cross-coupling reactions that can be used in lower concentrations and recovered after the reaction. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While not yet widely applied for the synthesis of this specific compound, the development of biocatalytic routes for C-C bond formation is a growing area of research. researchgate.net

Advanced Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. chemimpex.comnih.gov The primary sites for derivatization are the carboxylic acid group and the aromatic rings.

The carboxylic acid moiety is readily converted into a variety of other functional groups. Standard organic transformations can be employed to synthesize esters, amides, and other derivatives. thermofisher.com For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent will yield the corresponding ester. Similarly, amides can be prepared by reacting the carboxylic acid with an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the carboxylic acid to an acyl chloride. thermofisher.com

Furthermore, the carboxylic acid can be derivatized with various reagents to facilitate analysis by techniques like high-performance liquid chromatography (HPLC). nih.govdocumentsdelivered.com For example, reaction with 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can produce highly UV-active esters. nih.govdocumentsdelivered.com

The aromatic rings of the biphenyl system can also be functionalized, although this is often more challenging due to the need for regioselective control. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce additional substituents, but may lead to mixtures of isomers. More precise functionalization can often be achieved by starting with appropriately substituted precursors before the biphenyl core is assembled via cross-coupling.

| Functional Group | Reagent/Condition | Resulting Derivative | Purpose |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Modify solubility, biological activity |

| Carboxylic Acid | Amine, Coupling Agent | Amide | Introduce new pharmacophores |

| Carboxylic Acid | 4'-Bromophenacyl triflate | Bromophenacyl Ester | HPLC detection |

| Aromatic Ring | Nitrating Agent | Nitro-derivative | Further functionalization |

Metabolic Fate and Biotransformation Research of 2 Fluorobiphenyl 4 Carboxylic Acid

In Vitro and In Vivo Metabolic Stability Assessment and Pathway Elucidation

While specific metabolic data for 2'-Fluorobiphenyl-4-carboxylic acid is not extensively published, its metabolic pathways can be predicted with high confidence based on studies of structurally similar compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), which shares the 2-fluorobiphenyl (B19388) core.

Standard preclinical assessment of metabolic stability involves a combination of in vitro and in vivo models. In vitro systems, such as liver microsomes and hepatocytes, are crucial for initial screening. nih.govnih.gov These systems contain the key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. For fluorinated compounds, these assays can identify the primary sites of metabolic attack and the rate of clearance. nih.gov

The predicted primary metabolic pathway for this compound is oxidation (Phase I metabolism), followed by conjugation (Phase II metabolism). Based on the metabolism of flurbiprofen and other fluorobiphenyls, the main routes are:

Aromatic Hydroxylation : The most likely metabolic transformation is hydroxylation on the non-fluorinated phenyl ring. For flurbiprofen, the major metabolite in humans is 4'-hydroxyflurbiprofen, a reaction catalyzed almost exclusively by the CYP2C9 enzyme. nih.govdrugbank.compharmgkb.org Minor metabolites include 3',4'-dihydroxyflurbiprofen and 3'-hydroxy-4'-methoxyflurbiprofen. nih.gov By analogy, this compound is expected to be hydroxylated primarily at the 4'-position of the biphenyl (B1667301) structure.

Conjugation : Following oxidation, the resulting hydroxylated metabolites and the parent carboxylic acid can undergo Phase II conjugation. The most common conjugation reaction for carboxylic acids is the formation of acyl glucuronides. nih.gov Sulfate (B86663) conjugates have also been detected for related compounds. nih.govnih.gov These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. nih.gov

In vivo studies in animal models confirm these pathways and provide a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Utilization of Microbial Models for Simulating Drug Metabolism and Fluorinated Compound Transformation

Microbial biotransformation systems serve as effective and well-established models for predicting mammalian drug metabolism. researchgate.net Fungi, particularly from the genus Cunninghamella, and bacteria like Streptomyces, are known to possess enzyme systems, including cytochrome P450s, that metabolize xenobiotics in a manner analogous to humans. nih.govresearchgate.netucd.ie

Studies on fluorinated biphenyls have demonstrated the utility of these microbial models. The fungus Cunninghamella elegans transforms 4-Fluorobiphenyl primarily into 4-fluoro-4'-hydroxybiphenyl (B183214) and its subsequent sulfate and β-glucuronide conjugates, mirroring mammalian metabolism. nih.govresearchgate.netresearchgate.netucd.ie Similarly, various Cunninghamella and Streptomyces species convert flurbiprofen into its major human metabolite, 4'-hydroxyflurbiprofen, along with other minor oxidative metabolites. nih.govresearchgate.netasm.org This remarkable similarity makes these microorganisms invaluable tools for producing and identifying potential human metabolites of new drug candidates like this compound without the need for extensive human studies initially.

| Microorganism | Substrate | Major Metabolite(s) Produced | Relevance | Reference |

|---|---|---|---|---|

| Cunninghamella elegans | Flurbiprofen | 4'-hydroxyflurbiprofen, Sulfated conjugates | Mimics major human Phase I and Phase II metabolism. | nih.govasm.org |

| Cunninghamella elegans | 4-Fluorobiphenyl | 4-fluoro-4'-hydroxybiphenyl, Sulfate and Glucuronide conjugates | Demonstrates predictive capability for Phase I and II metabolism of fluorobiphenyls. | nih.govucd.ie |

| Streptomyces griseus | Flurbiprofen | 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen | Produces key human oxidative metabolites. | researchgate.netucd.ie |

The predictive power of microbial models stems from their expression of cytochrome P450 enzymes that are functionally similar to human CYPs. ucd.ie These microbial P450s can catalyze a wide range of reactions, including the aromatic hydroxylation that is characteristic of Phase I drug metabolism. bohrium.commanchester.ac.ukresearchgate.net While the specific P450 enzymes in fungi and bacteria are different from human isoforms like CYP2C9, they often exhibit similar substrate specificity and regioselectivity, leading to the formation of the same metabolites. researchgate.net The enzymes in Streptomyces and Cunninghamella that transform flurbiprofen are considered analogues of mammalian P450s. researchgate.net This mimicry is crucial for identifying metabolically vulnerable sites on a drug molecule early in the development process.

One of the most powerful strategies in modern drug design is the use of fluorine to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and replacing a hydrogen atom with fluorine at a metabolically labile site can block oxidation by P450 enzymes, thereby extending the drug's half-life and potency. nih.govreddit.com

A chemical-microbial method provides an elegant approach to this strategy. ucd.ie First, a microbial model like Cunninghamella elegans is used to identify the site of metabolic weakness on a parent molecule. For instance, with a biphenyl carboxylic acid, the microbe rapidly hydroxylated the 4'-position. researchgate.net In the next step, synthetic chemistry is used to create analogues where this vulnerable position is blocked with a fluorine atom.

A study on flurbiprofen perfectly illustrates this concept. ucd.ie

Identification: Cunninghamella elegans was used to confirm that the 4'-position of flurbiprofen is the primary site of metabolic hydroxylation.

Synthesis: Analogues of flurbiprofen were synthesized with an additional fluorine atom at the 2'-, 3'-, or 4'-positions.

Re-evaluation: These new analogues were incubated with the fungus. The results showed that the 4'-fluoro-substituted analogue was completely stable and resistant to metabolic transformation. The 2'- and 3'-fluoro analogues were still metabolized, but at a slower rate than the original drug.

This approach demonstrates how microbial models can guide the rational design of drug candidates like this compound to achieve a more robust metabolic profile. By strategically placing fluorine, metabolic liabilities can be addressed, leading to improved pharmacokinetic properties. ucd.ie

Implications for Pharmacokinetics (ADME) in Drug Candidate Optimization

The metabolic stability of a drug is a cornerstone of its pharmacokinetic (ADME) profile. The rate and pathways of metabolism directly influence a drug's half-life, clearance, and oral bioavailability. Flurbiprofen, for example, is rapidly absorbed but also has a short elimination half-life of 3 to 6 hours due to its extensive metabolism, primarily to 4'-hydroxyflurbiprofen. drugbank.comnih.gov

Therefore, understanding the biotransformation of this compound through in vitro and microbial models is not merely an academic exercise. It provides actionable insights that are essential for optimizing the compound's ADME profile, transforming a promising lead compound into a viable drug candidate with enhanced duration of action and therapeutic efficacy.

| Parameter | Value/Description | Significance | Reference |

|---|---|---|---|

| Absorption | Rapid and almost complete after oral administration. | Good initial uptake into the body. | drugbank.comnih.gov |

| Elimination Half-Life | 3 to 6 hours. | Short duration of action, requiring frequent dosing. Directly linked to extensive metabolism. | nih.gov |

| Metabolism | Extensive, mainly via CYP2C9 to 4'-hydroxyflurbiprofen. | Primary driver of the short half-life and a key target for optimization. | drugbank.compharmgkb.org |

| Excretion | ~70% eliminated in urine as parent drug and metabolites. | Renal excretion is the final step after metabolism increases water solubility. | drugbank.com |

Mechanistic Toxicological Insights Derived from Related Carboxylic Acid-Containing Pharmaceutical Agents

A critical consideration for any drug candidate containing a carboxylic acid moiety is the potential for metabolic activation to reactive metabolites. nih.gov While glucuronidation is typically a detoxification pathway, the resulting acyl glucuronides of carboxylic acid-containing drugs are chemically reactive. nih.gov

These reactive metabolites have been implicated in idiosyncratic drug toxicity (IDT), a type of rare but serious adverse drug reaction. nih.gov The mechanism is thought to involve two key pathways:

Acyl Glucuronide Formation: The acyl glucuronide can covalently bind to proteins, forming drug-protein adducts. These modified proteins can disrupt cellular function or trigger an immune response. nih.gov The chemical stability of the acyl glucuronide is a key predictor of risk; unstable glucuronides that rearrange or react quickly are associated with a higher risk of toxicity. nih.gov

Acyl-CoA Conjugate Formation: The carboxylic acid can also be activated to an acyl-Coenzyme A (CoA) thioester. These acyl-CoA conjugates can be even more reactive than their glucuronide counterparts and are also capable of acylating cellular proteins. nih.govnih.gov

Studies on a range of carboxylic acid-containing drugs have shown that compounds associated with liver injury tend to form unstable acyl glucuronides and detectable acyl-CoA conjugates. nih.gov Therefore, for this compound, a thorough investigation of its potential to form these reactive metabolites is a crucial step in its safety assessment. This toxicological liability is a well-recognized characteristic of the carboxylic acid class of drugs, including many NSAIDs, and must be carefully evaluated during preclinical development. tandfonline.comnih.govnih.govmdpi.com

Computational Chemistry and Molecular Modeling in 2 Fluorobiphenyl 4 Carboxylic Acid Research

Rational Drug Design Approaches Employing Advanced In Silico Methodologies

Rational drug design involves the inventive process of finding new medications based on a knowledge of a biological target. nih.gov For 2'-Fluorobiphenyl-4-carboxylic acid, this approach leverages its specific structural features to design novel derivatives with enhanced efficacy and selectivity. The fluorinated biphenyl (B1667301) scaffold is a common motif in medicinal chemistry, and its properties can be finely tuned through computational methods.

Advanced in silico methodologies in rational drug design for derivatives of this compound would typically involve:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD can be employed. Computational tools can be used to design molecules that fit precisely into the target's binding site, a concept similar to a key fitting into a lock. The fluorine atom on the biphenyl ring can play a crucial role in modulating binding affinity and metabolic stability. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are used. These rely on the knowledge of other molecules that bind to the biological target of interest. By analyzing a set of active compounds, computational models can be built to identify the key chemical features required for biological activity.

The strategic placement of the fluorine atom is a key consideration in the rational design process. Fluorine's high electronegativity and small size can influence the molecule's conformation, electronic distribution, and ability to form specific interactions, such as hydrogen bonds, with biological targets. nih.gov

| In Silico Method | Application in Rational Drug Design |

| Structure-Based Drug Design (SBDD) | Designing derivatives of this compound to fit into the active site of a known protein target. |

| Ligand-Based Drug Design (LBDD) | Developing pharmacophore models from known active compounds to guide the design of new derivatives when the target structure is unknown. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes over time. nih.gov |

Molecular Docking and Comprehensive Protein-Ligand Interaction Studies for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how this compound and its derivatives might interact with biological targets at a molecular level.

In a typical molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction.

Comprehensive analysis of the docking results reveals key protein-ligand interactions, including:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor.

π-π Stacking: The aromatic biphenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the protein.

Fluorine Interactions: The fluorine atom can participate in favorable electrostatic interactions and weak hydrogen bonds, significantly influencing binding affinity and selectivity. nih.gov

For example, in studies of related compounds, derivatives of flurbiprofen (B1673479) have been docked into the active site of the 15-lipoxygenase (15-LOX) enzyme, revealing key interactions with residues like Arg726 and His513. lifenscience.org Similarly, docking studies on other biphenyl carboxylic acids have shown binding affinities in the range of -7.6 kcal/mol against targets like the SARS-CoV-2 protein. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Example Protein Residues |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Serine, Threonine, Aspartate, Glutamate |

| π-π Stacking | Biphenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Phenyl rings | Leucine, Isoleucine, Valine, Alanine |

| Fluorine Bonding | Fluoro group (-F) | Backbone amides, polar side chains |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These models are highly valuable for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

For this compound, a QSAR study would involve:

Data Set Collection: A series of derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A well-validated QSAR model can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. QSPR models are developed in a similar fashion but predict physical properties like solubility, melting point, or lipophilicity. Studies on other classes of compounds, such as thiazolidine-4-carboxylic acid derivatives, have successfully used QSAR to identify key features like hydrophilicity and steric properties that influence their anti-influenza activity. nih.gov

Advanced Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP), Global Reactivity Parameters)

Quantum chemical methods provide a detailed understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org For this compound, DFT calculations can yield valuable information.

Optimized Geometry: DFT can predict the most stable 3D conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating sites susceptible to electrophilic attack or favorable for forming hydrogen bonds. The hydrogen atom of the carboxylic acid would show a positive potential (blue), indicating an electrophilic site.

Global Reactivity Descriptors: These are parameters derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Other descriptors like electronegativity, chemical hardness, and softness provide further insights into the molecule's reactivity profile.

These advanced quantum chemical investigations are crucial for understanding the intrinsic properties of this compound, which in turn informs its potential applications in drug design and materials science. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 2 Fluorobiphenyl 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2'-Fluorobiphenyl-4-carboxylic acid, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum, the acidic proton of the carboxyl group (–CO₂H) typically appears as a broad singlet at a downfield chemical shift, often around 12 δ. libretexts.org The aromatic protons exhibit complex splitting patterns in the range of 7.0–8.5 ppm due to coupling between adjacent protons and through-space coupling with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carboxyl carbon (C=O) resonates in the downfield region, typically between 165 and 185 δ. libretexts.org The carbon atoms of the two phenyl rings appear in the aromatic region (approximately 115–160 ppm). The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JC-F), which is a definitive indicator of its presence.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for fluorinated compounds. For this compound, the spectrum will show a signal for the single fluorine atom, with its chemical shift and coupling to nearby protons providing further structural confirmation.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Features |

| ¹H | ~12 | Broad singlet for the carboxylic acid proton. |

| 7.0 - 8.5 | Complex multiplets for the aromatic protons. | |

| ¹³C | ~165 - 185 | Signal for the carboxyl carbon. |

| ~115 - 160 | Signals for the aromatic carbons. | |

| ¹⁹F | Varies | Signal for the fluorine atom, with coupling to protons. |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several distinct absorption bands.

The most prominent feature is the very broad absorption band of the O–H stretch of the carboxylic acid group, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding between molecules in the solid state. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak, usually found between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the biphenyl (B1667301) system can lower this frequency to the 1710-1680 cm⁻¹ range. spectroscopyonline.com Additionally, the C–O stretching vibration appears in the 1320–1210 cm⁻¹ region. spectroscopyonline.com The C–F bond also has a characteristic stretching frequency, typically observed in the 1000–1400 cm⁻¹ range. Aromatic C–H stretching vibrations are usually seen above 3000 cm⁻¹, while out-of-plane C–H bending vibrations appear at lower frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O–H (Carboxylic Acid) | Stretching | 2500 - 3300 (very broad) |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C–O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| C–F | Stretching | 1000 - 1400 |

| Aromatic C–H | Stretching | >3000 |

Single-Crystal X-ray Diffraction (XRD) for Definitive Structural Determination and Conformation Analysis

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, revealing the exact positions of all atoms. This allows for the unambiguous confirmation of the connectivity of the atoms and the stereochemistry of the molecule. Furthermore, XRD analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For this compound, XRD would definitively establish the dihedral angle between the two phenyl rings, which is a critical conformational parameter.

High-Performance Liquid Chromatography (HPLC) in Purity Analysis and Method Development for Research Samples

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of research samples of this compound and for the development of analytical methods. mdpi.com Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection is usually performed using a UV detector, as the aromatic rings of the biphenyl system provide strong chromophores. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities or byproducts.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and to study the fragmentation patterns of this compound. The molecular formula of the compound is C₁₃H₉FO₂. scbt.com

In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 216.21 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group ([M–OH]⁺) and the loss of a carboxyl group ([M–CO₂H]⁺). youtube.com In the case of deprotonated molecules in negative ion mode, a characteristic loss of carbon dioxide is often observed. nih.gov The fragmentation of the biphenyl system can also lead to characteristic fragment ions.

| Ion | Description | Expected m/z |

| [C₁₃H₉FO₂]⁺ | Molecular Ion | ~216 |

| [C₁₃H₈FO₂]⁻ | Deprotonated Molecule | ~215 |

| [C₁₃H₈O₂]⁺ | Loss of Fluorine | ~196 |

| [C₁₃H₉FO]⁺ | Loss of OH | ~199 |

| [C₁₂H₉F]⁺ | Loss of COOH | ~172 |

| [C₆H₅]⁺ | Phenyl fragment | ~77 |

Applications in Chemical Synthesis and Other Scientific Fields

Utility as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

The structure of 2'-Fluorobiphenyl-4-carboxylic acid makes it a crucial intermediate in the production of a range of active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can enhance the metabolic stability and binding affinity of a molecule, while the biphenyl-4-carboxylic acid portion provides a scaffold that can be readily modified.

In Pharmaceuticals: This compound is a key building block for certain non-steroidal anti-inflammatory drugs (NSAIDs). For example, it is a known intermediate in the synthesis of Flurbiprofen (B1673479), which is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. google.com The synthesis involves the conversion of the carboxylic acid group into other functional groups to build the final drug molecule. google.com The development of derivatives from similar fluorinated biphenyl (B1667301) structures, like Diflunisal, highlights the importance of this chemical class in creating selective enzyme inhibitors, including those for cyclooxygenase (COX) enzymes which are targets for anti-inflammatory and potential anti-cancer drugs. nih.gov

The broader class of fluorinated aromatic carboxylic acids is recognized for its potential in creating new biologically active compounds for pharmaceuticals. hokudai.ac.jp The introduction of fluorine is a critical strategy in modern drug discovery to improve a drug's pharmacokinetic and pharmacodynamic properties. nih.gov As such, this compound serves as a valuable starting material for creating novel therapeutic agents, particularly in the areas of inflammatory and metabolic diseases. chemimpex.com

In Agrochemicals: The utility of fluorinated compounds extends to the agricultural sector. Fluorine-containing building blocks are used to develop more effective and environmentally stable herbicides and pesticides. chemimpex.com While specific, large-scale agrochemical products derived directly from this compound are not extensively documented in publicly available research, the fundamental chemistry suggests its potential. The synthesis of novel fluorine-bearing quinoline-4-carboxylic acids for use as amylolytic agents demonstrates the applicability of such fluorinated acids in creating compounds with specific biological activities relevant to agriculture. scirp.org

Research and Development in Advanced Materials and Polymer Science

The rigid biphenyl structure and the presence of the polar fluorine and carboxylic acid groups give this compound properties that are desirable for the creation of advanced materials.

Liquid Crystals and Polymers: Biphenyl derivatives are well-known for their use in liquid crystal displays (LCDs). The rod-like shape of the biphenyl core is conducive to forming the ordered, yet fluid, phases that characterize liquid crystals. The fluorine substituent can influence the dielectric anisotropy and viscosity of the resulting materials. Carboxylic acid derivatives are often used to create ester-based liquid crystals.

Fundamental Role as a Chemical Building Block for the Creation of Novel Organic Compounds

Beyond its specific applications, this compound is a fundamental building block in organic synthesis, enabling the creation of a wide array of new compounds. hokudai.ac.jpbldpharm.com Its value lies in the reactivity of its two main components: the carboxylic acid group and the fluorinated biphenyl backbone.

The carboxylic acid functional group (-COOH) is one of the most versatile in organic chemistry. It can be readily converted into a variety of other functional groups, including:

Esters: By reacting with alcohols.

Amides: By reacting with amines.

Acid chlorides: By reacting with reagents like thionyl chloride, creating a more reactive intermediate. nih.gov

Alcohols: Through reduction.

This reactivity allows chemists to attach the 2'-fluorobiphenyl moiety to a wide range of other molecules, effectively using it as a molecular scaffold. chemimpex.com The presence of fluorine in the second phenyl ring can influence the electronic properties of the entire molecule, which can be exploited in designing compounds with specific electronic or optical properties. rsc.org The development of synthetic methods, such as those for creating novel thiazolidine-4-carboxylic acid derivatives, showcases how core structures can be elaborated into new classes of biologically active inhibitors. nih.gov The synthesis of complex heterocyclic systems, like pyrazolin-5-one derivatives, further illustrates the utility of carboxylic acid-based starting materials in generating novel molecular architectures. researchgate.net

The biphenyl structure itself can be further functionalized through electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing fluorine and carboxylic acid groups. This allows for the synthesis of more complex, multi-substituted biphenyl derivatives for use in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。